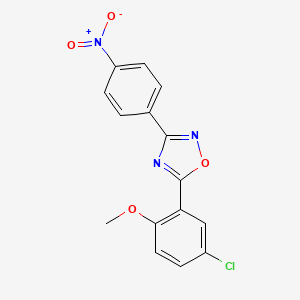
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as CNP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and therapeutic potential.
Mécanisme D'action
The mechanism of action of CNP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CNP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
CNP has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various applications. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, there are some limitations to its use. It is not water-soluble, which makes it difficult to use in aqueous environments. It also has a low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of CNP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The use of CNP as a building block for the synthesis of functional materials is also an area of interest. Additionally, the development of more water-soluble and bioavailable derivatives of CNP could expand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CNP involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate and sodium nitrite. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain CNP. This method has been optimized to yield a high purity product and has been used in various studies.
Applications De Recherche Scientifique
CNP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CNP has been shown to exhibit anticancer, antitubercular, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, CNP has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. In environmental science, CNP has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-7-4-10(16)8-12(13)15-17-14(18-23-15)9-2-5-11(6-3-9)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYDBKPPWBNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)


![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)



![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)